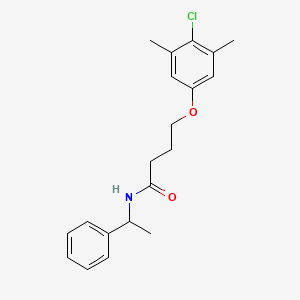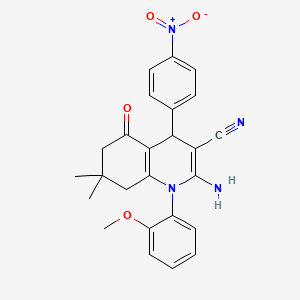![molecular formula C23H26N2O4 B4177934 N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4177934.png)
N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-furamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-furamide, commonly known as A-887826, is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in the scientific community due to its potential application in various research fields.
Mechanism of Action
A-887826 exerts its effects by modulating the activity of ion channels, specifically the N-type voltage-gated calcium channels and TRPV1 ion channels. The modulation of these channels leads to the reduction of pain signals and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that A-887826 can inhibit the activity of N-type voltage-gated calcium channels and TRPV1 ion channels with high selectivity. In vivo studies have demonstrated that A-887826 can reduce pain signals in animal models of neuropathic pain. Additionally, A-887826 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of A-887826 is its high selectivity for N-type voltage-gated calcium channels and TRPV1 ion channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, one limitation of A-887826 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on A-887826. One potential direction is the investigation of its effects on other ion channels and receptors. Another direction is the development of more soluble analogs of A-887826 for in vivo studies. Additionally, the potential application of A-887826 in the treatment of other diseases, such as epilepsy and multiple sclerosis, should be explored. Overall, the study of A-887826 has the potential to provide valuable insights into the role of ion channels in various physiological and pathological processes.
Scientific Research Applications
A-887826 has been extensively studied for its potential application in various research fields, including neuroscience, pain management, and cancer research. In neuroscience, A-887826 has been shown to modulate the activity of N-type voltage-gated calcium channels, which are involved in the release of neurotransmitters. This modulation can lead to the reduction of pain signals transmitted by sensory neurons, making A-887826 a potential candidate for pain management.
In cancer research, A-887826 has been investigated for its ability to inhibit the growth and proliferation of cancer cells. It has been shown to target the TRPV1 ion channel, which is overexpressed in various types of cancer cells. The inhibition of TRPV1 by A-887826 leads to the induction of apoptosis, which is a programmed cell death mechanism.
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-14(23-11-15-7-16(12-23)9-17(8-15)13-23)24-22(26)21-6-5-20(29-21)18-3-2-4-19(10-18)25(27)28/h2-6,10,14-17H,7-9,11-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKGLELHFKPFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4177853.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)butanamide](/img/structure/B4177859.png)
![1-[7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4177869.png)
![1-(diphenylmethyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine](/img/structure/B4177883.png)
![N-(3-chloro-4-methylphenyl)-4-{[3-(2,5-dioxo-1-pyrrolidinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4177888.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-methoxybenzamide](/img/structure/B4177892.png)



![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]serinate](/img/structure/B4177910.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4177919.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4177932.png)
![ethyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177936.png)
![4-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4177945.png)